4,6-Dimethylnicotinic acid 4,6-Dimethylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 22047-86-5
VCID: VC21328408
InChI: InChI=1S/C8H9NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
SMILES: CC1=CC(=NC=C1C(=O)O)C
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

4,6-Dimethylnicotinic acid

CAS No.: 22047-86-5

Cat. No.: VC21328408

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethylnicotinic acid - 22047-86-5

Specification

CAS No. 22047-86-5
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 4,6-dimethylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H9NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)
Standard InChI Key DNXREYUMWKSTJU-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1C(=O)O)C
Canonical SMILES CC1=CC(=NC=C1C(=O)O)C

Introduction

Chemical Properties and Structure

Molecular Structure

4,6-Dimethylnicotinic acid features a pyridine heterocyclic ring with two methyl groups and a carboxylic acid substituent. The placement of these functional groups gives the molecule its distinct chemical properties and reactivity patterns. The nitrogen atom in the pyridine ring contributes to the compound's basic character, while the carboxylic acid group provides acidic properties, making this molecule amphoteric in nature.

Chemical Identity and Specifications

The chemical identity of 4,6-Dimethylnicotinic acid is well-established with the following specifications:

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
CAS Number22047-86-5
MDL NumberMFCD00234424
Standard Purity95%
Alternative Names4,6-Dimethylpyridine-3-carboxylic acid
Chemical ClassificationBuilding blocks, Nicotinic acids

These specifications are critical for researchers who need to identify and verify the compound for their experimental procedures .

Reactivity

The reactivity of 4,6-Dimethylnicotinic acid is primarily dictated by its functional groups. The carboxylic acid group can participate in esterification reactions, amide formation, and other transformations typical of carboxylic acids. The pyridine nitrogen can act as a nucleophile in certain reactions and may also participate in coordination chemistry with various metals.

While specific reactivity data for 4,6-Dimethylnicotinic acid is limited in the available literature, its structure suggests chemical behavior similar to other substituted nicotinic acids. The methyl groups at positions 4 and 6 likely influence the electronic properties of the pyridine ring, potentially affecting the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen.

Physical Properties

Spectroscopic Properties

  • NMR spectroscopy would show signals for the two methyl groups, aromatic protons on the pyridine ring, and the carboxylic acid proton.

  • IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (C=O stretch at approximately 1700 cm⁻¹) and the aromatic pyridine ring.

  • Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 151.16 g/mol.

Applications and Research Relevance

Research Applications

The primary application of 4,6-Dimethylnicotinic acid appears to be in research and development contexts. According to safety documentation, this compound is "supplied solely for use in research and development by, or under the supervision of, a technically qualified individual" . This restriction highlights its specialized nature and intended use in controlled laboratory settings.

The compound's structure makes it potentially valuable in several research areas:

  • As a building block in organic synthesis

  • As an intermediate in pharmaceutical development

  • In studies of structure-activity relationships for drug design

  • In the development of ligands for various receptors or binding studies

Patent Applications

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 4,6-Dimethylnicotinic acid appear in the literature, including:

  • 6-Methylnicotinic acid (C₇H₇NO₂, CAS: 3222-47-7) - Differs by lacking the methyl group at position 4

  • 4-hydroxy-6-methylnicotinic acid (C₇H₇NO₃) - Features a hydroxyl group instead of a methyl group at position 4

  • 4-amino-6-methylnicotinic acid - Contains an amino group instead of a methyl group at position 4

Comparing these compounds helps in understanding the effect of different substituents on the properties and applications of nicotinic acid derivatives.

Comparative Properties

The table below compares key properties of 4,6-Dimethylnicotinic acid with its related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
4,6-Dimethylnicotinic acidC₈H₉NO₂151.16Methyl groups at positions 4 and 6
6-Methylnicotinic acidC₇H₇NO₂137.14Methyl group at position 6 only
4-hydroxy-6-methylnicotinic acidC₇H₇NO₃153.14Hydroxyl at position 4, methyl at position 6
4-amino-6-methylnicotinic acidC₇H₈N₂O₂152.15Amino group at position 4, methyl at position 6

These structural differences likely result in different physical, chemical, and potentially biological properties, making each compound suitable for specific applications in research and development.

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